![molecular formula C10H21NO B15295554 {1-[(Propan-2-yl)amino]cyclohexyl}methanol](/img/structure/B15295554.png)
{1-[(Propan-2-yl)amino]cyclohexyl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[(Propan-2-yl)amino]cyclohexyl}methanol is an organic compound with the molecular formula C10H21NO. It is a useful intermediate in various chemical syntheses and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Propan-2-yl)amino]cyclohexyl}methanol typically involves the reaction of cyclohexanone with isopropylamine, followed by reduction. The reaction conditions often include:
Cyclohexanone: The starting material.
Isopropylamine: The amine source.
Reducing Agent: Commonly used reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Solvent: Solvents like ethanol or tetrahydrofuran (THF) are used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure high purity and yield.
化学反应分析
Types of Reactions
{1-[(Propan-2-yl)amino]cyclohexyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylmethanol derivatives.
Substitution: Formation of N-substituted cyclohexylmethanol derivatives.
科学研究应用
{1-[(Propan-2-yl)amino]cyclohexyl}methanol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of various chemical products and materials.
作用机制
The mechanism of action of {1-[(Propan-2-yl)amino]cyclohexyl}methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and context.
相似化合物的比较
Similar Compounds
Cyclohexylmethanol: Similar structure but lacks the amino group.
Isopropylamine: Contains the amino group but lacks the cyclohexyl ring.
Cyclohexanone: The ketone precursor used in the synthesis.
Uniqueness
{1-[(Propan-2-yl)amino]cyclohexyl}methanol is unique due to its combination of a cyclohexyl ring, an amino group, and a hydroxyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various synthetic pathways.
属性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC 名称 |
[1-(propan-2-ylamino)cyclohexyl]methanol |
InChI |
InChI=1S/C10H21NO/c1-9(2)11-10(8-12)6-4-3-5-7-10/h9,11-12H,3-8H2,1-2H3 |
InChI 键 |
NNDKDFNIJKDOCF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1(CCCCC1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[3-(3-Methoxyphenyl)propyl]pyridine](/img/structure/B15295476.png)

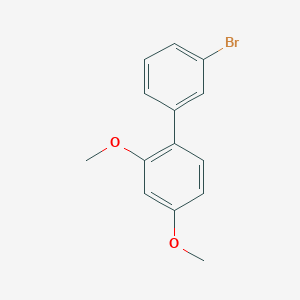
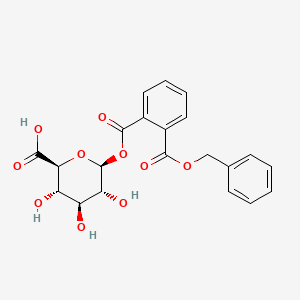
![(2R)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(3R)-2-hydroxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B15295493.png)
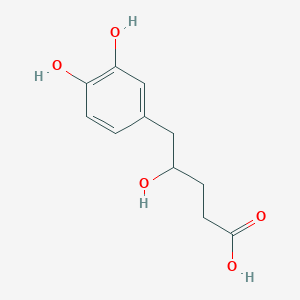
![1-[2-(3-Methoxyphenyl)ethenyl]naphthalene](/img/structure/B15295499.png)
![2-[4-[[4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]-N-(carboxymethyl)-2-(2-morpholin-4-yl-2-oxoethoxy)anilino]acetic acid](/img/structure/B15295506.png)
![3-[2-(Ethylsulfinyl)propyl]-Pentanedioic Acid](/img/structure/B15295515.png)
![4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B15295521.png)
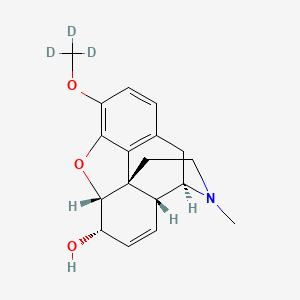
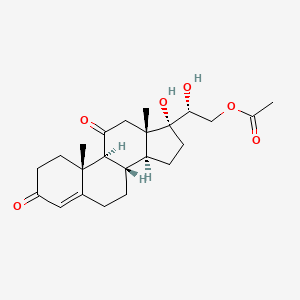
![N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride](/img/structure/B15295550.png)
